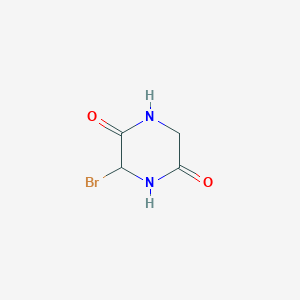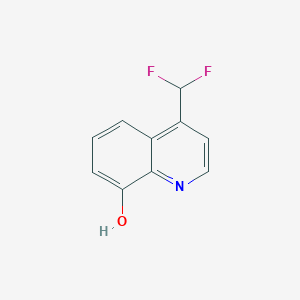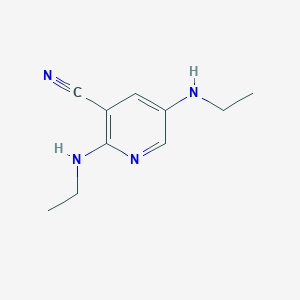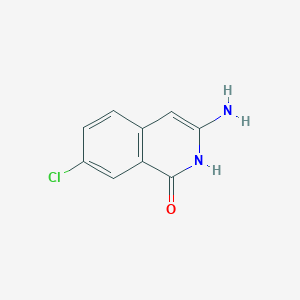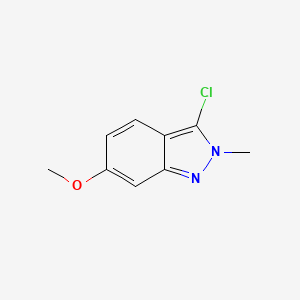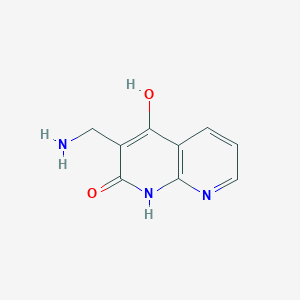
3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona es un compuesto heterocíclico que presenta un núcleo de naftiridina con un grupo aminometil en la posición 3 y un grupo hidroxilo en la posición 2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de Mannich, donde un derivado de naftiridina se hace reaccionar con formaldehído y una amina primaria o secundaria. La reacción típicamente ocurre en condiciones ácidas y a temperaturas elevadas para facilitar la formación del grupo aminometil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de Mannich a gran escala utilizando reactores de flujo continuo para garantizar una calidad y rendimiento consistentes del producto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como haluros, aminas y tioles en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la sustitución nucleofílica puede introducir varios grupos funcionales en la posición aminometil.
Aplicaciones Científicas De Investigación
3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como ligando en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona implica su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas con enzimas o receptores, influenciando su actividad. El grupo hidroxilo también puede participar en la formación de enlaces de hidrógeno, estabilizando aún más la interacción del compuesto con su objetivo.
Comparación Con Compuestos Similares
Compuestos similares
2,6-Dihidroxinaftaleno: Este compuesto tiene grupos hidroxilo similares pero carece del grupo aminometil.
3-Aminometil-2-hidroxiquinolina: Este compuesto tiene una estructura similar pero con un núcleo de quinolina en lugar de un núcleo de naftiridina.
Singularidad
3-(Aminometil)-2-hidroxi-1,8-naftiridin-4(1H)-ona es única debido a la presencia de ambos grupos aminometil e hidroxilo en el núcleo de naftiridina
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,4,10H2,(H2,11,12,13,14) |
Clave InChI |
SDODMIJECQVYQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)C(=C2O)CN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)

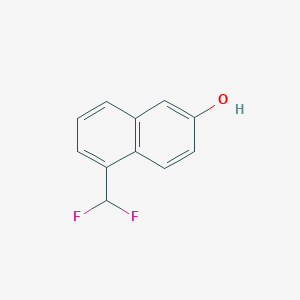
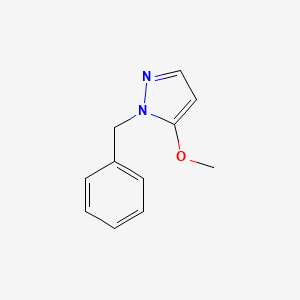
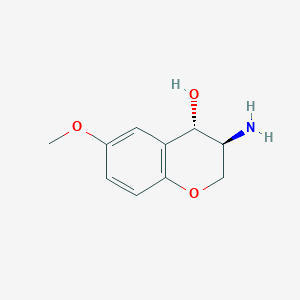
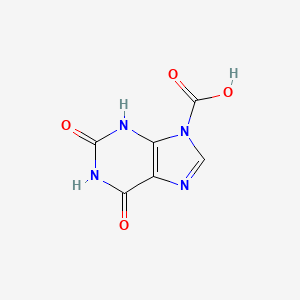

![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
